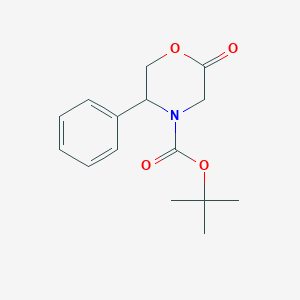

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

Description

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate is a morpholine-derived compound featuring a six-membered morpholine ring with a ketone group at position 2, a phenyl substituent at position 5, and a tert-butyl carbamate group at position 4. This structure is commonly utilized in medicinal and synthetic chemistry as a key intermediate or protecting group due to the tert-butyl moiety’s steric bulk and stability under acidic conditions.

Properties

IUPAC Name |

tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZACTLXFENUALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reactants and Pathways

Example:

A γ-amino ketone precursor undergoes cyclization to form the morpholine ring. Subsequent oxidation of the resulting secondary alcohol yields the 2-oxo group.

Introduction of the Phenyl Group

The phenyl substituent at position 5 is introduced via electrophilic aromatic substitution or coupling reactions.

Methods for Phenyl Group Installation

Example Synthesis Pathway:

- Halogenation : Morpholine intermediate is brominated at position 5.

- Cross-Coupling : Suzuki reaction with phenylboronic acid installs the phenyl group.

Carboxylate Ester Formation

The tert-butyl ester at position 4 is introduced via esterification of a carboxylic acid.

Esterification Strategies

Procedure:

A morpholine-4-carboxylic acid intermediate is treated with Boc anhydride in the presence of DMAP to yield the tert-butyl ester.

Stereochemical Control

The (S)-configuration at position 5 is critical for biological activity. Stereocontrol is achieved via chiral auxiliaries or enantioselective catalysis.

Approaches for Stereoselectivity

Example:

A chiral auxiliary directs alkylation to establish the (S)-configuration, followed by auxiliary removal via acid hydrolysis.

Optimized Synthetic Routes

Below are two streamlined protocols for the target compound.

Route 1: Linear Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization of γ-amino ketone | NaH, THF, 0°C → RT | 75% |

| 2 | Suzuki coupling (phenyl group) | Pd(PPh₃)₄, phenylboronic acid, Na₂CO₃, DME, 80°C | 85% |

| 3 | Boc protection of carboxylic acid | Boc₂O, DMAP, CH₂Cl₂, RT | 90% |

Total Yield : ~57%

Route 2: Convergent Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection of morpholine-4-carboxylic acid | Boc₂O, DMAP, CH₂Cl₂, RT | 90% |

| 2 | Oxidation to 2-oxo group | DMSO, oxalyl chloride, Et₃N, -60°C → RT | 80% |

| 3 | Friedel-Crafts alkylation (phenyl group) | PhCl, AlCl₃, anhydrous CH₂Cl₂, reflux | 65% |

Total Yield : ~47%

Challenges and Solutions

Comparative Analysis of Methods

| Parameter | Linear Route | Convergent Route | Key Advantage |

|---|---|---|---|

| Yield | 57% | 47% | Linear route minimizes intermediate loss. |

| Stereocontrol | High | Moderate | Linear route uses directed alkylation. |

| Step Complexity | Moderate | Low | Convergent route reduces purification steps. |

Industrial-Scale Considerations

For large-scale production, Route 1 is preferred due to higher yield and compatibility with automated workflows. Key optimizations include:

- Catalyst Recycling : Reuse of Pd catalysts in Suzuki coupling.

- Solvent Recovery : Recycle DME and CH₂Cl₂ via distillation.

- Purification : Silica gel chromatography replaced by crystallization for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate with structurally related compounds, focusing on physicochemical properties, functional groups, and stability.

Structural Features and Functional Groups

Key Observations :

- The morpholine core in the target compound and 130317-10-1 contrasts with the pyranopyrrole and pyrrolidine systems in other analogs. Morpholine derivatives generally exhibit higher polarity and hydrogen-bonding capacity due to the oxygen atom in the ring .

- Substituent variations (e.g., benzyl vs. phenyl) influence steric effects and electronic properties.

Physicochemical Properties

Key Observations :

- The XLogP3 value of 2.8 for 130317-10-1 suggests moderate lipophilicity, which may influence membrane permeability in biological systems. The target compound’s XLogP3 is expected to be lower due to the absence of the benzyl group’s hydrophobic CH₂ spacer .

Stability and Reactivity

Key Observations :

- The tert-butyl carbamate group in all compounds is prone to cleavage under strong acidic conditions, a property exploited in protecting-group strategies.

Biological Activity

Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate, a compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of approximately 277.32 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, along with a tert-butyl ester and a ketone functional group. This unique combination enhances its stability and solubility in organic solvents, making it suitable for various biological applications.

This compound exhibits stereoselective binding due to its chiral nature, which influences its interactions with biological targets. It primarily acts as an agonist for alpha-2 adrenergic receptors , leading to physiological effects such as vasodilation and modulation of neurotransmitter release. This receptor activity suggests potential applications in treating conditions like hypertension and anxiety disorders.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Activity : Some studies report that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : It has been utilized in studies related to enzyme inhibition, particularly in the context of metabolic pathways relevant to diseases such as cancer and diabetes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, suggesting its potential as an antibiotic .

- Another research article reported the compound's efficacy in inhibiting specific enzymes involved in cancer metabolism, offering insights into its role as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various pharmacological applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular diseases.

- Agrochemicals : The compound is also investigated for its potential use in developing agrochemicals due to its biological activity against pests.

- Research Tool : Its role in enzyme inhibition studies makes it valuable for researchers investigating metabolic pathways associated with disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.